

A Comparative Sensory Evaluation of Propyl Isobutyrate and Other Common Fruity Esters

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Compound of Interest

Compound Name: *Propyl isobutyrate*

Cat. No.: *B1212962*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory and physicochemical properties of **propyl isobutyrate** against other well-known fruity esters, including ethyl acetate, isoamyl acetate, ethyl butyrate, and methyl salicylate. The information presented is supported by experimental data and established testing protocols to aid in research and development applications where flavor and odor are critical parameters.

Introduction to Fruity Esters

Esters are a class of organic compounds known for their characteristic pleasant, often fruity, aromas. They are naturally present in many fruits and are widely used as flavor and fragrance agents in the food, beverage, and pharmaceutical industries.[1] The sensory profile of an ester is determined by its chemical structure, including the length of its carbon chain and the arrangement of its functional groups.[2] **Propyl isobutyrate**, with its pineapple-like aroma, is a significant compound in this class, often compared to other esters that contribute to the complex flavor profiles of various products.[3][4]

Quantitative Data Comparison

The following tables summarize the key physicochemical and sensory properties of **propyl isobutyrate** and selected fruity esters. This data is essential for understanding the relationships between chemical structure, physical properties, and sensory perception.

Table 1: Physicochemical Properties of Selected Fruity Esters

Property	Propyl Isobutyrate	Ethyl Acetate	Isoamyl Acetate	Ethyl Butyrate	Methyl Salicylate
Chemical Formula	C ₇ H ₁₄ O ₂ [3]	C ₄ H ₈ O ₂ [5]	C ₇ H ₁₄ O ₂ [6]	C ₆ H ₁₂ O ₂ [7]	C ₈ H ₈ O ₃ [8]
Molecular Weight (g/mol)	130.18[3]	88.11[5]	130.18[9]	116.16[7]	152.15[10]
Boiling Point (°C)	133-134[11]	77.1[5]	142[12]	120-121[13]	220-223[8]
Density (g/mL at 20-25°C)	0.863[14]	0.902[5]	0.876[6]	0.875[7]	1.174[8]
Vapor Pressure (mmHg at 25°C)	7.85[11]	~90	5.68[9]	15.5[7]	0.034[8]
Water Solubility	1070 mg/L (estimated) [15]	83 g/L	Slightly soluble[6]	Slightly soluble[13]	Slightly soluble[8]

Table 2: Sensory Profile and Odor Thresholds

Ester	Flavor/Odor Profile	Odor Detection Threshold	Medium
Propyl Isobutyrate	Sweet, fruity, pineapple, rum-like, with notes of melon and berry.[3][14][15]	0.0020 ppm[16]	Air
Ethyl Acetate	Sweet, fruity (pear drops) at low concentrations; solvent-like (nail polish remover) at high concentrations. [5][17][18]	120 mg/L[5]	Wine
Isoamyl Acetate	Strong banana and pear aroma; sweet, fruity, and estery.[6][12][19]	1.2 mg/L[20]	Beer
Ethyl Butyrate	Fruity, pineapple, tropical fruit, and tutti-frutti notes.[7][13][21]	0.4 mg/L[22]	Beer
Methyl Salicylate	Characteristic sweet, minty "wintergreen" aroma; can have fruity undertones.[8][10][23]	N/A	N/A

Note: Odor thresholds are highly dependent on the medium in which they are measured. Direct comparison between different media should be done with caution.

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold

This protocol is based on the principles outlined in ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration

Series Method of Limits."[\[24\]](#)[\[25\]](#)

Objective: To determine the lowest concentration of an ester that can be reliably detected by a sensory panel.

Materials:

- Odor-free water or air as the solvent/diluent.
- A series of glass sniffing bottles or olfactometers.
- The ester to be tested (e.g., **propyl isobutyrate**).
- Graduated pipettes and volumetric flasks for dilutions.
- A panel of trained sensory assessors.

Procedure:

- Panelist Selection and Training: Select a panel of individuals and train them to recognize and consistently identify the target odor.
- Sample Preparation:
 - Prepare a stock solution of the ester in the chosen medium.
 - Create a series of dilutions from the stock solution, typically in ascending order of concentration with a constant dilution factor (e.g., a factor of 2 or 3). The range should span from concentrations expected to be undetectable to those that are clearly perceivable.
- Sensory Evaluation:
 - The test is conducted using a forced-choice method. A common approach is the "triangle test," where each panelist is presented with three samples, two of which are blanks (the medium alone) and one contains the diluted ester.
 - The panelists are asked to identify the sample that is different from the other two.

- The samples are presented in an ascending order of concentration.
- A correct identification is recorded as a "+", and an incorrect one as a "-".
- Data Analysis:
 - The individual threshold for each panelist is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.
 - The group threshold is the geometric mean of the individual thresholds.

Protocol 2: Flavor Profile Analysis

Objective: To identify and quantify the sensory attributes of an ester.

Materials:

- The ester to be evaluated.
- A neutral medium for dilution (e.g., water, sugar solution).
- Reference standards for various flavor attributes (e.g., specific fruits, sweet, sour).
- A panel of highly trained sensory assessors.

Procedure:

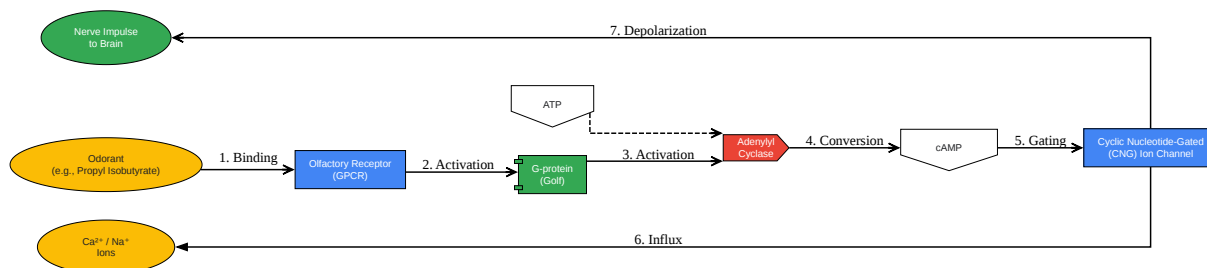
- Panel Training: The panel is trained to identify and scale the intensity of a wide range of flavor attributes relevant to the sample.
- Vocabulary Development: The panel collaboratively develops a set of descriptive terms (a lexicon) that accurately characterize the aroma and flavor of the ester.
- Evaluation:
 - Panelists individually evaluate the sample and rate the intensity of each attribute on a predefined scale (e.g., a 15-point scale).
 - The evaluation is typically done in a controlled environment to minimize distractions.

- Data Compilation and Analysis:
 - The intensity ratings from all panelists are collected and averaged for each attribute.
 - The results are often visualized in a "spider web" or "radar" plot to provide a comprehensive flavor profile.

Mandatory Visualizations

Olfaction Signaling Pathway

The perception of odor begins with the binding of an odorant molecule to an olfactory receptor in the nasal cavity. This initiates a signal transduction cascade that results in the transmission of a nerve impulse to the brain.

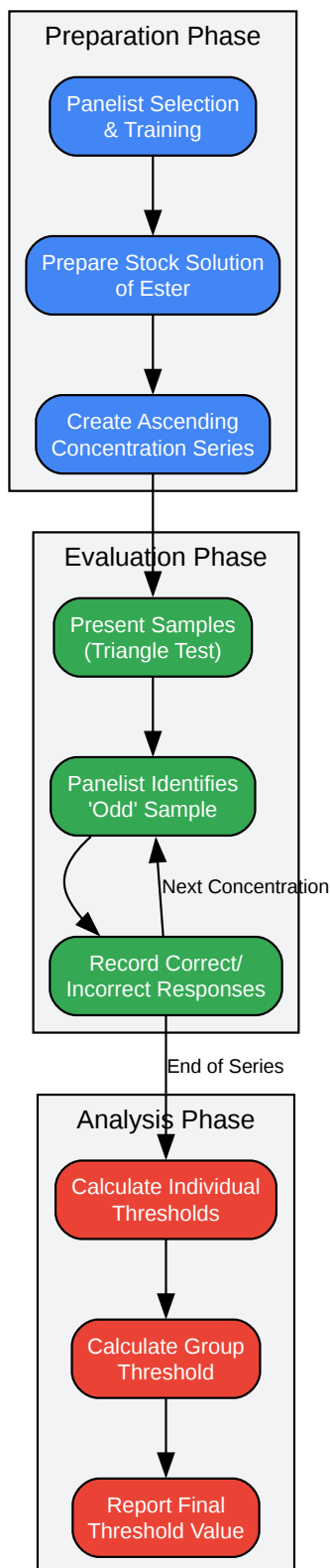


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Caption: Simplified diagram of the olfactory signal transduction pathway.

Experimental Workflow for Odor Threshold Determination

The following workflow illustrates the key steps in determining the odor detection threshold of a substance, based on the ASTM E679-19 standard.



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Caption: Workflow for determining odor detection thresholds.

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